molecular formula C23H21FN4S B12205850 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B12205850
M. Wt: 404.5 g/mol
InChI Key: LVPZJKUFIIROHT-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and the development of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]urea: Similar structure but with a urea moiety instead of thiourea.

    1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is unique due to its combination of the indole core, fluoro group, and thiourea moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C23H21FN4S

Molecular Weight

404.5 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C23H21FN4S/c24-17-6-11-22-21(14-17)16(15-26-22)12-13-25-23(29)28-20-9-7-19(8-10-20)27-18-4-2-1-3-5-18/h1-11,14-15,26-27H,12-13H2,(H2,25,28,29)

InChI Key

LVPZJKUFIIROHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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